Superior Potency Against P. falciparum Compared to 7-Deazaguanine and 6-Thioguanine
In a 2025 study evaluating purine nucleobase analogs against Plasmodium falciparum, 8-azaguanine demonstrated significantly higher in vitro potency than its close structural analogs. Against the 3D7 strain, 8-azaguanine's EC₅₀ was 1.71 µM, making it 8.7-fold more potent than 7-deazaguanine (14.9 µM) and 9.2-fold more potent than 6-thioguanine (15.7 µM) [1]. This superior activity was confirmed against the Dd2 strain and field isolates.
| Evidence Dimension | In vitro antimalarial potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.71 µM (3D7 strain), 5.2 µM (Dd2 strain), 0.5-4.5 µM (field isolates) |
| Comparator Or Baseline | 7-deazaguanine: 14.9 µM (3D7), 16.3 µM (Dd2), 3.8-12.3 µM (field); 6-thioguanine: 15.7 µM (3D7), 18.6 µM (Dd2), 4.1-15.0 µM (field) |
| Quantified Difference | 8.7-fold and 9.2-fold more potent vs. 7-deazaguanine and 6-thioguanine, respectively, in 3D7 strain. |
| Conditions | 72-hour SYBR Green drug assay on laboratory-adapted P. falciparum strains (3D7, Dd2) and ex vivo field isolates. |
Why This Matters
For antimalarial drug discovery programs targeting the purine salvage pathway, 8-azaguanine provides a substantially lower EC₅₀, enabling more effective inhibition at lower concentrations and a wider therapeutic window compared to its nearest analogs.
- [1] Tashie W, et al. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. Front Parasitol. 2025 Jul 30;4:1634209. View Source
